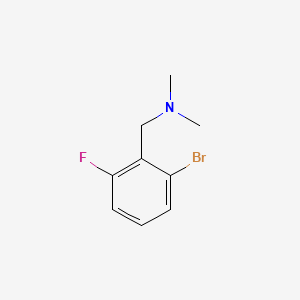

N,N-Dimethyl 2-bromo-6-fluorobenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-6-fluorophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-12(2)6-7-8(10)4-3-5-9(7)11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDFQNYYGAIMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742755 | |

| Record name | 1-(2-Bromo-6-fluorophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-17-4 | |

| Record name | 1-(2-Bromo-6-fluorophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Dimethyl 2 Bromo 6 Fluorobenzylamine

Regioselective Synthesis of the Halogenated Benzene (B151609) Core

Achieving the specific 2-bromo-6-fluoro substitution on the benzene ring is a critical challenge due to the directing effects of the substituents. The strategies employed often involve either the directed halogenation of a pre-substituted benzene ring or a multi-step sequence involving protecting groups to ensure the correct placement of the bromo and fluoro groups.

Precursor Synthesis via Directed Halogenation

The synthesis of a suitable precursor, such as 2-bromo-6-fluorotoluene (B73676) or 2-bromo-6-fluoroaniline (B133542), is the foundational step. The synthesis of 2-bromo-6-fluorotoluene can be achieved through the selective halogenation of an appropriately substituted toluene (B28343) derivative. guidechem.com For instance, the process may involve controlled electrophilic substitution using reagents like N-bromosuccinimide (NBS) for bromination and a fluorinating agent such as Selectfluor. guidechem.com

An alternative and highly controlled approach involves starting with a less complex precursor like o-fluoroaniline. A patented method describes a four-step process to synthesize 2-bromo-6-fluoroaniline with high purity, avoiding the formation of undesired isomers. google.com This route involves:

Protection: The amino group of o-fluoroaniline is protected. google.com

Directed Substitution: The protected intermediate undergoes sulfonylation. This step is crucial as it deactivates the para-position relative to the amino group, preventing bromination at that site. google.com

Bromination: The bromination reaction is then carried out, directing the bromine atom to the desired ortho position. google.com

Deprotection: The sulfonyl and amino-protecting groups are removed to yield the final 2-bromo-6-fluoroaniline precursor. google.com This method efficiently produces the target intermediate, which can then be converted to the benzylamine (B48309) derivative.

| Precursor Synthesis Method | Starting Material | Key Reagents | Purpose |

| Directed Halogenation | 2-methyltoluene | N-bromosuccinimide (NBS), Fluorinating Agent | Direct, selective introduction of bromo and fluoro groups onto the toluene ring. guidechem.com |

| Multi-step Regiocontrolled Synthesis | o-fluoroaniline | Acetyl chloride, Sulfonylating agent, Brominating agent, H₂SO₄ | Protection and group-directed bromination to ensure 2-bromo-6-fluoro substitution. google.com |

Strategies for Ortho-Bromo and Para-Fluoro Substitution on Benzene Ring

Substituents on a benzene ring direct incoming electrophiles to specific positions. Halogens, such as fluorine and bromine, are classified as ortho-, para- directors, meaning they direct incoming electrophilic substituents to the positions adjacent (ortho) and opposite (para) to themselves. masterorganicchemistry.com

For the synthesis of the titular compound, N,N-Dimethyl 2-bromo-6-fluorobenzylamine (B1280769) , the bromo and fluoro groups are both in ortho positions relative to the benzylamine group. Achieving an ortho-bromo, para-fluoro substitution pattern would necessitate a different synthetic strategy, likely starting with a para-substituted precursor like p-fluorotoluene. The electrophilic bromination of p-fluorotoluene would be directed to the ortho position relative to the methyl group and meta to the fluorine, influenced by the combined directing effects of both substituents. The separation of potential isomers would be a critical consideration in such a synthesis. ncert.nic.in However, for the specific 2,6-disubstituted pattern required for N,N-Dimethyl 2-bromo-6-fluorobenzylamine, the strategies outlined in section 2.1.1 are more relevant.

Amination Pathways for Benzylamine Formation

Once the 2-bromo-6-fluorobenzyl core is synthesized (typically as a benzaldehyde (B42025) or benzyl (B1604629) halide), the N,N-dimethylamine moiety is introduced. The two primary methods for this transformation are reductive amination and nucleophilic substitution.

Reductive Amination Protocols for N,N-Dimethylamine Introduction

Reductive amination is a highly effective method for forming amines from carbonyl compounds. This pathway involves the reaction of 2-bromo-6-fluorobenzaldehyde (B104081) with dimethylamine (B145610) to first form an intermediate iminium ion, which is then reduced in situ to the final tertiary amine. libretexts.org

A variety of reducing agents can be employed for this second step, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its selectivity in reducing the iminium ion over the starting aldehyde. libretexts.org Alternatively, catalytic hydrogenation is another robust method. For example, the reductive alkylation of amines can be achieved using a platinum on carbon (Pt/C) catalyst under hydrogen pressure, often in an autoclave at elevated temperatures. chemicalbook.com

| Reductive Amination Research Finding | Carbonyl Precursor | Amine Source | Catalyst / Reducing Agent | Conditions |

| General Protocol | Aldehyde/Ketone | Dimethylamine | Sodium Cyanoborohydride (NaBH₃CN) | Formation of an imine followed by reduction. libretexts.org |

| Catalytic Hydrogenation | Orthocarboxylic acid ester (aldehyde equivalent) | Amine | Platinum on carbon (Pt/C), H₂ | 120°C, 40 bar H₂, 0.5 h. chemicalbook.com |

| Catalytic N,N-dimethylamination | Benzyl alcohol | Dimethylformamide (DMF) | Molybdenum oxides (MoO₃₋ₓ) | High activity and selectivity for tertiary amines. researchgate.net |

Nucleophilic Substitution Routes on Benzyl Halides with Dimethylamine

This classic method involves the reaction of a 2-bromo-6-fluorobenzyl halide (e.g., bromide or chloride) with dimethylamine. The nitrogen atom of dimethylamine contains a lone pair of electrons, making it a potent nucleophile that attacks the electrophilic benzylic carbon of the halide. libretexts.org This Sₙ2 reaction displaces the halide ion, forming the desired this compound. chemguide.co.uk

The reaction typically proceeds by adding the benzyl halide to an excess of dimethylamine. chemicalbook.com Using an excess of the amine helps to minimize a common side reaction where the newly formed tertiary amine product acts as a nucleophile itself, reacting with another molecule of the benzyl halide to form a quaternary ammonium (B1175870) salt. chemguide.co.uk The reaction is often carried out in a suitable solvent such as chloroform (B151607) or tetrahydrofuran (B95107) (THF) at controlled temperatures to manage exothermicity and prevent side reactions. google.com

| Nucleophilic Substitution Details | Substrate | Nucleophile | Solvent | Temperature | Yield |

| General Benzylamine Synthesis | Benzyl Chloride | Aqueous Dimethylamine (6:1 molar ratio) | Water | < 40°C | 76.1% chemicalbook.com |

| Substituted Benzylamine Synthesis | 4-Nitrobenzyl bromide | Dimethylamine hydrochloride / Triethylamine | Chloroform | 15°C | 88-94% google.com |

| Related Industrial Synthesis | 2-bromo-6-fluorobenzylamine | Isopropyl amine (for N-isopropyl product) | Dichloromethane (B109758) (DCM) or THF | 0–20°C | N/A |

Optimization of Reaction Conditions and Yields for Industrial and Laboratory Scale

Optimizing the synthesis for both laboratory and industrial scales requires careful consideration of several parameters to maximize yield and purity while ensuring cost-effectiveness and safety.

For nucleophilic substitution routes, key optimization factors include:

Solvent Choice: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are often used. researchgate.net The choice of solvent can significantly impact reaction selectivity and yield. researchgate.net

Base: In reactions starting from an amine salt or requiring neutralization of by-products, a base is critical. Triethylamine is a common choice, while stronger bases like cesium carbonate have been shown to promote high chemoselectivity in N-alkylation reactions. google.comresearchgate.net

Temperature Control: Maintaining low temperatures (e.g., 0–20°C) is often crucial to minimize the formation of impurities and side products, such as over-alkylation to quaternary salts. google.com

Reactant Ratio: Using a large excess of the amine nucleophile can drive the reaction to completion and suppress the formation of secondary and quaternary amine by-products. chemicalbook.comchemguide.co.uk

For industrial-scale production, continuous flow reactors may be used to improve consistency and reduce risks associated with thermal degradation, leading to high yields (e.g., 84.4%) and purity (e.g., 99.6%) for similar compounds.

| Optimization Parameter | Laboratory Scale Consideration | Industrial Scale Consideration | Rationale |

| Temperature | 0–20°C for substitution reactions. | Maintained precisely, potentially in flow reactors. | Minimize side reactions and thermal degradation. |

| Solvent | DMF, DCM, THF. researchgate.net | Solvent recovery and recycling are critical for cost-effectiveness. | Affects solubility, selectivity, and reaction rate. researchgate.net |

| Base | Triethylamine, Cesium Carbonate. google.comresearchgate.net | Cost and ease of removal of the corresponding salt. | Neutralizes acidic by-products and can drive chemoselectivity. researchgate.net |

| Yield & Purity | High yields (e.g., 94%) reported in optimized lab procedures. google.com | High yields (e.g., 82.5-84.4%) and purity (>99%) are paramount. | Process efficiency and product quality for commercial viability. |

Alternative Synthetic Approaches and Novel Catalytic Methods

While traditional methods for the synthesis of this compound, such as the reductive amination of 2-bromo-6-fluorobenzaldehyde with dimethylamine, are viable, researchers have increasingly turned to more sophisticated and efficient catalytic systems. These modern approaches often provide higher yields, greater functional group tolerance, and milder reaction conditions.

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of organic synthesis. Transition-metal catalysis has emerged as a powerful tool for forging this bond with high efficiency and selectivity. rsc.orgnih.gov In the context of synthesizing this compound, these methods can be applied to directly couple a 2-bromo-6-fluorobenzyl precursor with a dimethylamine equivalent.

One of the most prominent methods for C-N bond formation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has seen extensive development and can be applied to a wide range of substrates. For the synthesis of the target compound, this would typically involve the reaction of 2-bromo-6-fluorobenzyl bromide or a related electrophile with dimethylamine in the presence of a palladium catalyst and a suitable base. The choice of ligand on the palladium center is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle.

Rhodium and iridium-catalyzed reactions have also been explored for direct C-H amination, offering a more atom-economical approach by avoiding the pre-functionalization of the benzyl group. nih.gov While not yet specifically reported for this compound, the principles of these reactions, which can utilize organic azides as a nitrogen source, present a frontier in the synthesis of such compounds. nih.gov The catalytic cycle for these reactions generally involves chelation-assisted C-H activation, followed by insertion of a metal-nitrenoid species and subsequent reductive elimination to form the desired C-N bond. nih.gov

The table below summarizes key aspects of transition metal-catalyzed C-N bond formation reactions relevant to the synthesis of substituted benzylamines.

| Catalyst System | Precursor | Nitrogen Source | Key Features |

| Palladium/Buchwald-Hartwig | 2-bromo-6-fluorobenzyl halide | Dimethylamine | High yields, broad substrate scope, requires pre-functionalized precursor. |

| Rhodium/Iridium | 2-bromo-6-fluorotoluene | Organic Azide (B81097) (e.g., azidotrimethylsilane) | Direct C-H amination, atom-economical, milder conditions. nih.gov |

| Nickel | 2-bromo-6-fluorobenzaldehyde | Dimethylamine/Reducing Agent | Cost-effective metal catalyst, often used in reductive amination. google.com |

This table presents a conceptual application of known catalytic methods to the synthesis of this compound, based on general principles of transition metal catalysis.

The specific molecule this compound is achiral. However, the principles of stereoselective synthesis become highly relevant when considering the preparation of chiral analogues or precursors. For instance, if one of the methyl groups on the nitrogen were replaced with a different substituent, or if a chiral center were present elsewhere in the molecule, enantioselective or diastereoselective synthesis would be critical.

Chiral N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in a variety of asymmetric transformations. bohrium.com In the context of synthesizing chiral analogues of this compound, a chiral NHC could potentially be used to catalyze the enantioselective addition of a nucleophile to a prochiral precursor, such as 2-bromo-6-fluorobenzaldehyde.

Furthermore, biocatalysis offers a powerful avenue for stereoselective synthesis. Transaminases, for example, can be used for the asymmetric amination of ketones to produce chiral amines with high enantiomeric excess. researchgate.net While this would yield a primary amine, subsequent methylation could provide the desired tertiary amine. The development of engineered transaminases with tailored substrate specificities continues to expand the scope of this methodology. researchgate.net

The table below outlines potential strategies for the stereoselective synthesis of chiral analogues of this compound.

| Method | Precursor | Chiral Influence | Outcome |

| Asymmetric Reductive Amination | 2-bromo-6-fluorobenzaldehyde and a chiral amine | Chiral amine auxiliary | Diastereoselective formation of a chiral benzylamine. |

| Organocatalysis | 2-bromo-6-fluorobenzaldehyde | Chiral N-heterocyclic carbene | Enantioselective formation of a chiral intermediate. bohrium.com |

| Biocatalysis | 2-bromo-6-fluorobenzoyl derivative | Engineered Transaminase | Enantiomerically pure primary or secondary amine precursor. researchgate.net |

This table illustrates hypothetical stereoselective approaches to chiral analogues, drawing on established principles of asymmetric synthesis.

Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl 2 Bromo 6 Fluorobenzylamine

Reactivity at the Halogenated Aromatic Ring

The presence of two different halogen atoms, bromine and fluorine, on the aromatic ring provides multiple sites for reactivity. The carbon-bromine bond is typically more reactive than the carbon-fluorine bond in many transformations, particularly in metal-catalyzed cross-coupling reactions. Conversely, the high electronegativity of fluorine significantly influences the electronic properties of the aromatic ring.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgopenstax.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.orglibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. uomustansiriyah.edu.iq

For SNAr to occur, the aromatic ring must be rendered electron-deficient, typically by strongly electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group. openstax.orgbyjus.comyoutube.com In N,N-Dimethyl 2-bromo-6-fluorobenzylamine (B1280769), both fluorine and bromine act as electron-withdrawing groups through their inductive effects. The fluorine atom, being highly electronegative, is a particularly potent activator for SNAr.

The rate-determining step is the initial attack by the nucleophile, which disrupts the ring's aromaticity. uomustansiriyah.edu.iqyoutube.com Consequently, the leaving group that creates a more polarized C-X bond and facilitates this attack will lead to a faster reaction. This explains the leaving group trend in SNAr, which is often F > Cl > Br > I, the reverse of the trend seen in SN1 and SN2 reactions. youtube.com Given this, nucleophilic attack would be expected to preferentially displace the fluoride rather than the bromide, despite the C-Br bond being weaker. The reaction would require strong nucleophiles and potentially elevated temperatures to proceed efficiently in the absence of stronger activating groups like a nitro group.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the reactivity of aryl halides typically follows the order I > Br > OTf >> Cl. libretexts.org Therefore, the carbon-bromine bond in N,N-Dimethyl 2-bromo-6-fluorobenzylamine is the primary site of reactivity for these transformations, allowing for selective functionalization while leaving the C-F bond intact.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. libretexts.org It is widely used for synthesizing biaryl compounds and is tolerant of a wide range of functional groups. nih.gov this compound is expected to readily participate in Suzuki-Miyaura coupling, reacting at the C-Br position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield |

| ortho-Bromoaniline derivative | Benzylboronic ester | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 80% (gram scale) nih.gov |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | Good beilstein-journals.org |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | High Conversion researchgate.net |

Heck Reaction: The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. libretexts.org The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The C-Br bond of the title compound would be the reactive site, allowing for the synthesis of ortho-substituted styrenyl derivatives. researchgate.netnih.govmdpi.com

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgnih.govorganic-chemistry.org The reaction is highly valuable for constructing sp²-sp carbon-carbon bonds. This compound would react selectively at the C-Br bond to yield 2-alkynyl-6-fluoro-N,N-dimethylbenzylamine derivatives. Copper-free variants of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst. nih.govorganic-chemistry.org

Buchwald–Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a central tool for synthesizing anilines and their derivatives. wikipedia.orgresearchgate.net While the title compound already contains a tertiary amine, the C-Br bond can be used to introduce a different amine or amide functionality. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org A variety of palladium precatalysts and bulky, electron-rich phosphine ligands have been developed to improve the efficiency of this transformation. rsc.org

Directed ortho-metalation (DoM) involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base. harvard.edu The DMG coordinates to the lithium cation, positioning the base for regioselective proton abstraction. uwindsor.ca The tertiary amine of the N,N-dimethylaminomethyl group is a well-established DMG.

However, in this compound, the positions ortho to the DMG are already substituted with bromine and fluorine. This presents two competing pathways:

Metal-Halogen Exchange: Organolithium reagents can react with aryl bromides in a metal-halogen exchange reaction. This process is often much faster than C-H deprotonation, especially with aryl bromides and iodides. uwindsor.ca This would result in the formation of a lithiated species at the C2 position, replacing the bromine atom.

Deprotonation at C3: If metal-halogen exchange is suppressed (e.g., by using certain lithium amide bases instead of alkyllithiums), deprotonation could occur at the C3 position, which is ortho to the fluorine atom and meta to the DMG. Halogens themselves can act as weak DMGs, potentially influencing the regioselectivity.

The outcome would be highly dependent on the choice of base and reaction conditions. The faster kinetics of Br-Li exchange with common bases like n-BuLi or s-BuLi suggests that this would be the predominant pathway over deprotonation.

The oxidation of halogenated aromatic systems can be challenging as the ring is electron-deficient and relatively resistant to electrophilic attack. Direct oxidation of the aromatic ring of this compound would require harsh conditions and would likely be unselective, potentially leading to degradation.

A more plausible oxidative transformation involves the benzylic position. While the aromatic ring itself is not easily oxidized, the adjacent benzylic C-H bonds can be. However, a more common transformation is the oxidation of benzylic halides to the corresponding aldehydes or ketones. nih.gov For instance, if the starting material were 2-bromo-6-fluorobenzyl bromide, it could be oxidized to 2-bromo-6-fluorobenzaldehyde (B104081) using reagents like pyridine N-oxide in the presence of silver oxide under mild conditions. nih.gov

Reductive dehalogenation is the process of replacing a halogen atom on a molecule with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation, dissolving metal reductions, or microbial degradation. nih.govgoogle.comscispace.comnih.gov

For polyhalogenated aromatic compounds, reductive dehalogenation can proceed stepwise. nih.gov The C-Br bond is significantly more susceptible to reduction than the C-F bond. Therefore, selective debromination of this compound could be achieved using methods like:

Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas, formic acid, etc.).

Dissolving Metal Reduction: Using metals like sodium or calcium in a lower alcohol solvent can effectively dehalogenate polyhaloaromatics. google.com

Microbial/Enzymatic Reduction: Certain anaerobic microorganisms can catalyze the reductive dehalogenation of haloaromatic compounds. nih.govsemanticscholar.org

Complete dehalogenation to remove both bromine and fluorine would require more forcing conditions.

Reactivity at the Tertiary Amine Moiety

The N,N-dimethylamino group is a tertiary amine and exhibits characteristic reactivity. It is basic and nucleophilic, capable of reacting with acids to form ammonium (B1175870) salts and with electrophiles like alkyl halides to form quaternary ammonium salts.

The benzylic nature of the amine makes it susceptible to specific reactions:

Oxidation: Tertiary amines can be oxidized to N-oxides.

Debenzylation: The benzyl (B1604629) group can be cleaved from the nitrogen atom. For example, reaction with chloroformates like ethyl chloroformate is a known method for the debenzylation of tertiary benzylamines. acs.org

Reaction with Halogens: During disinfection processes like chlorination or chloramination, N,N-dimethylbenzylamine has been shown to undergo degradation. The reaction pathways involve chlorine transfer to the nitrogen, followed by elimination to form an imine, which then hydrolyzes to an aldehyde (benzaldehyde) and a secondary amine (dimethylamine). rsc.org Halogenation of the aromatic ring was not observed under these conditions. rsc.org

Electrophilic Amination: Hypervalent iodine reagents bearing a benzylamine (B48309) moiety can participate in electrophilic amination reactions. nih.gov

The electronic effects of the ortho-bromo and ortho-fluoro substituents would likely reduce the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted N,N-dimethylbenzylamine due to their strong inductive electron withdrawal.

Quaternization Reactions and Ammonium Salt Formation

The tertiary amine functionality of this compound allows it to readily undergo quaternization reactions. This process involves the alkylation of the nitrogen atom, converting the tertiary amine into a quaternary ammonium salt. These reactions are typically achieved by treating the amine with an alkylating agent, such as an alkyl halide.

The general reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom onto the electrophilic carbon of the alkylating agent (e.g., methyl iodide), leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation. The halide ion serves as the counter-anion.

General Reaction Scheme: (2-Bromo-6-fluorobenzyl)dimethylamine + R-X → [(2-Bromo-6-fluorobenzyl)dimethyl(alkyl)ammonium]⁺X⁻

These resulting quaternary ammonium salts, often called "quats," exhibit significantly different physical and chemical properties compared to the parent amine, including increased water solubility. nih.gov The synthesis of such salts is a standard transformation for tertiary amines. nih.govnih.gov For instance, various N,N-dimethyl-1-alkylamines can be quaternized using bromomethylbenzene derivatives in solvents like propanol to yield quaternary ammonium bromides. nih.gov

| Alkylating Agent (R-X) | Potential Quaternary Ammonium Salt Product | Expected Properties |

|---|---|---|

| Methyl Iodide (CH₃I) | N-(2-bromo-6-fluorobenzyl)-N,N,N-trimethylammonium iodide | Crystalline solid, soluble in polar solvents |

| Ethyl Bromide (CH₃CH₂Br) | N-(2-bromo-6-fluorobenzyl)-N,N-dimethyl-N-ethylammonium bromide | Solid, potential surfactant properties |

| Benzyl Bromide (C₆H₅CH₂Br) | N,N-dibenzyl-N-(2-bromo-6-fluorobenzyl)-N-methylammonium bromide | Solid, increased steric hindrance around nitrogen |

N-Demethylation Reactions and Mechanistic Pathways

N-demethylation is a crucial chemical transformation that involves the removal of one or both methyl groups from the tertiary amine of this compound to yield the corresponding secondary (N-methyl 2-bromo-6-fluorobenzylamine) or primary amine. A variety of chemical and biological methods can accomplish this transformation. nih.gov

Chemical Methods: Classic chemical methods for N-demethylation include the von Braun reaction, which uses cyanogen bromide (BrCN) to form a cyanamide intermediate that can be subsequently hydrolyzed. nih.gov Another common approach involves the use of chloroformate esters, such as phenyl chloroformate or 2,2,2-trichloroethyl chloroformate, which react with the tertiary amine to form a carbamate. This carbamate intermediate can then be cleaved under specific conditions (e.g., hydrolysis or reduction with zinc) to yield the secondary amine. nih.gov

Palladium-catalyzed methods have also been developed. For instance, treatment with palladium acetate in the presence of acetic anhydride can lead to a concurrent N-demethylation and N-acylation reaction. nih.gov

Mechanistic Pathways: In biological systems and certain chemical oxidations, N-demethylation is often mediated by oxidative enzymes like cytochrome P-450 or peroxidases. nih.govsrce.hr The mechanism typically proceeds through an initial electron transfer or hydrogen atom abstraction from one of the N-methyl groups. This generates a reactive iminium ion intermediate ([(2-bromo-6-fluorobenzyl)(methyl)aminium]=CH₂⁺). This intermediate is then hydrolyzed to yield the secondary amine and formaldehyde. nih.gov An alternative pathway may involve the formation of an N-oxide intermediate, which can then undergo rearrangement and elimination to produce the demethylated product. srce.hr

| Method | Reagents | Key Intermediate | Typical Conditions |

|---|---|---|---|

| Von Braun Reaction | Cyanogen Bromide (BrCN) | Quaternary cyanoammonium salt, Cyanamide | Inert solvent (e.g., chloroform), followed by hydrolysis |

| Chloroformate Method | Phenyl chloroformate, ACE-Cl | Carbamate | Reaction with chloroformate, followed by cleavage (hydrolysis or reduction) |

| Oxidative Demethylation | Cytochrome P-450, Peroxidases, other oxidants | Iminium ion, N-oxide | Biocatalytic or chemical oxidation conditions |

Amine-Directed Functionalizations

The amine group, particularly after conversion to a more coordinating functional group, can act as a directing group in transition-metal-catalyzed C-H bond activation reactions. This strategy allows for the selective functionalization of specific C-H bonds, typically at the ortho position to the directing group. While tertiary amines themselves can be challenging to use directly due to their coordination properties, they serve as precursors to effective directing groups. nih.gov

In the context of this compound, the benzylamine framework is suitable for such transformations. For example, related primary benzylamines have been shown to act as directing groups in Ruthenium(II)-catalyzed C-H functionalization/annulation reactions with sulfoxonium ylides to synthesize isoquinolines. organic-chemistry.org This type of reaction involves the formation of a metallacyclic intermediate through C-H activation ortho to the benzylic carbon. organic-chemistry.org Although the tertiary nature of the amine in this compound might inhibit direct coordination in the same manner as a primary amine, it could potentially be modified in-situ or used under specific catalytic conditions that favor its participation.

Reaction Mechanism Elucidation

Understanding the precise mechanisms of the reactions involving this compound is critical for optimizing reaction conditions and developing new synthetic methodologies. Several experimental and computational techniques are employed for this purpose.

Kinetic Isotope Effect Studies for Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the extent to which isotopic substitution affects the rate of a reaction. princeton.edu A significant KIE is typically observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step (RDS) of the reaction. princeton.edu

For N-demethylation reactions of this compound, a primary KIE can be measured by comparing the reaction rates of the standard compound with a deuterated analogue, where the hydrogen atoms on one or both N-methyl groups are replaced with deuterium (i.e., N-(CD₃)-N-methyl or N,N-di(CD₃) analogues).

Intermolecular KIE: Comparing the reaction rate of the non-deuterated substrate with that of the fully deuterated (N,N-di(CD₃)) substrate. A kH/kD value significantly greater than 1 would indicate that the C-H bond cleavage is part of the rate-determining step. nih.govnih.gov

Intramolecular KIE: Using a substrate with only one deuterated methyl group (N-(CH₃)-N-(CD₃)) and analyzing the product ratio (demethylation vs. de-trideuteromethylation). This can provide insight into the intrinsic isotope effect of the C-H bond-breaking step. nih.gov

Studies on analogous compounds like N,N-dimethylphentermine have shown that intramolecular KIEs for N-demethylation can be in the range of 1.6 to 2.0, suggesting that C-H bond cleavage is kinetically significant, even if it is not the sole rate-determining step. nih.gov The absence of a significant intermolecular KIE in the same study suggested that other steps, such as substrate binding, might be rate-limiting. nih.gov

Intermediate Identification and Trapping Experiments

Many reactions proceed through short-lived, reactive intermediates that cannot be isolated under normal conditions. Identifying these intermediates is crucial for confirming a proposed reaction mechanism. Trapping experiments are designed to capture these species by introducing a reagent (a "trap") that reacts with the intermediate to form a stable, characterizable product.

In the context of the oxidative N-demethylation of this compound, a key proposed intermediate is the iminium ion. This electrophilic species can be trapped by nucleophiles. For example, if the reaction is conducted in the presence of a trapping agent like sodium cyanide (NaCN), the iminium ion could be intercepted to form a stable α-aminonitrile adduct, providing strong evidence for its transient existence.

Another potential intermediate in some oxidative pathways is the corresponding N-oxide. N-oxides are often more stable than iminium ions and can sometimes be detected directly using spectroscopic methods (e.g., NMR, Mass Spectrometry) or isolated, depending on the reaction conditions. srce.hr Their detection would support a mechanism involving initial N-oxidation followed by rearrangement.

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. pitt.edumdpi.com These approaches allow for the mapping of potential energy surfaces, which describe the energy of a system as a function of the positions of its atoms.

For the reactions of this compound, computational modeling can provide detailed insights into:

Transition State Structures: The geometry and energy of the transition state for key steps (e.g., C-H bond cleavage in demethylation, nucleophilic attack in quaternization) can be calculated. The height of the energy barrier (activation energy) determines the reaction rate.

Intermediate Stability: The energies of proposed intermediates, such as iminium ions, N-oxides, or metallacyclic species in C-H activation, can be calculated to assess their viability. mdpi.com

Kinetic Isotope Effects: KIEs can be calculated from the vibrational frequencies of the ground state and transition state structures for both the normal and isotopically substituted molecules, allowing for direct comparison with experimental results. epfl.ch

By providing a detailed energetic and structural picture of the entire reaction coordinate, computational studies can validate experimentally proposed mechanisms or suggest alternative pathways that might not be intuitively obvious. researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation and Reactivity Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of N,N-Dimethyl 2-bromo-6-fluorobenzylamine (B1280769) in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments provides a complete picture of the molecule's atomic arrangement and isomeric purity.

High-resolution 1D-NMR spectra are fundamental for verifying the regiochemistry of the substituents on the aromatic ring and ensuring the absence of isomers.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct sets of signals. The six protons of the two equivalent N-methyl groups would appear as a sharp singlet, typically in the 2.2-2.5 ppm range. The benzylic methylene (CH₂) protons would also produce a singlet (or a narrow doublet due to coupling with ¹⁹F) around 3.5-3.8 ppm. The aromatic region would display a complex multiplet pattern for the three protons on the benzene (B151609) ring, influenced by both proton-proton and proton-fluorine spin-spin coupling. The ortho-substitution pattern (2-bromo, 6-fluoro) leads to a predictable splitting pattern that confirms the regiochemistry.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals: one for the N-methyl carbons, one for the benzylic methylene carbon, and five for the aromatic carbons (as the C-Br and C-F carbons are distinct from the four C-H aromatic carbons). The chemical shifts of the aromatic carbons are significantly influenced by the attached halogens. The carbon directly bonded to fluorine (C-6) will appear as a doublet with a large one-bond coupling constant (¹JCF), while the carbon bonded to bromine (C-2) will also be shifted accordingly. The remaining aromatic carbons will exhibit smaller, long-range C-F couplings.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides crucial information. wikipedia.orghuji.ac.il A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic system. Crucially, this signal will be split into a multiplet due to coupling with the vicinal and meta protons on the ring (³JHF and ⁴JHF, respectively), providing definitive proof of its position. youtube.com The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for assessing isomeric purity, as any alternative placement of the fluorine atom would result in a signal at a markedly different chemical shift. huji.ac.il

Table 1: Predicted NMR Spectroscopic Data for N,N-Dimethyl 2-bromo-6-fluorobenzylamine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | ~ 7.2 - 7.5 | m | - | Ar-H (3H) |

| ¹H | ~ 3.6 | s (or d) | ⁴JHF ≈ 1-2 Hz | Ar-CH ₂-N |

| ¹H | ~ 2.3 | s | - | N-(CH ₃)₂ |

| ¹³C | ~ 160 | d | ¹JCF ≈ 240-250 Hz | C -F |

| ¹³C | ~ 115 - 140 | m | ⁿJCF | Ar-C |

| ¹³C | ~ 118 | d | ²JCF ≈ 20-25 Hz | C -Br |

| ¹³C | ~ 60 | d | ³JCF ≈ 4-6 Hz | Ar-C H₂-N |

| ¹³C | ~ 45 | s | - | N-(C H₃)₂ |

| ¹⁹F | ~ -110 to -120 | t or ddd | ³JHF, ⁴JHF | Ar-F |

2D-NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecular connectivity. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between the coupled aromatic protons, helping to trace their connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon to which it is directly attached. This allows for the definitive assignment of the benzylic CH₂ carbon, the N-methyl carbons, and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) couplings between protons and carbons. nih.gov Key correlations for structural confirmation would include:

A cross-peak between the N-methyl protons and the benzylic carbon.

Cross-peaks from the benzylic protons to the quaternary aromatic carbons C-2 (bearing Br) and C-6 (bearing F), as well as to C-1.

Correlations from the aromatic protons to their neighboring carbons. These correlations together build an undeniable map of the molecule's covalent framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei, which is crucial for conformational analysis. nih.gov For this molecule, NOESY can reveal through-space interactions between the protons of the N,N-dimethylamino group and the aromatic protons, or between the benzylic protons and the ortho-substituents. This data helps to define the preferred rotational conformation (rotamer) of the dimethylaminomethyl group relative to the plane of the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying the functional groups present.

The IR and Raman spectra of this compound are expected to exhibit several characteristic absorption bands that confirm the presence of its key structural components.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene (CH₂) and methyl (CH₃) groups are expected in the 2800-3000 cm⁻¹ region.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected to produce a series of sharp bands in the 1450-1610 cm⁻¹ region.

CH₂ and CH₃ Bending: The scissoring vibration of the CH₂ group and bending vibrations of the CH₃ groups are anticipated in the 1380-1470 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aliphatic C-N bond is typically observed in the 1020-1250 cm⁻¹ region. orgchemboulder.com

C-F and C-Br Stretching: The vibrations involving the carbon-halogen bonds are found in the fingerprint region. The C-F stretch is expected to be a strong band, typically around 1200-1250 cm⁻¹, while the C-Br stretch occurs at lower frequencies, usually in the 500-650 cm⁻¹ range. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 2800 - 3000 | Medium | Aliphatic C-H Stretch (CH₂, CH₃) |

| 1570 - 1610 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1450 - 1490 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1380 - 1470 | Medium | CH₂/CH₃ Bending |

| 1200 - 1250 | Strong | Aromatic C-F Stretch |

| 1020 - 1250 | Medium | Aliphatic C-N Stretch |

| 750 - 850 | Strong | C-H Out-of-plane Bending |

| 500 - 650 | Medium-Strong | Aromatic C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization.

For this compound (C₉H₁₁BrFN), the molecular weight is approximately 232.1 g/mol . In the mass spectrum, the molecular ion (M⁺) peak would appear as a characteristic doublet of nearly equal intensity at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule. msu.edu

The most common fragmentation pathway for N,N-dimethylbenzylamines is the α-cleavage (cleavage of the bond beta to the nitrogen atom), which is the C(aryl)-C(benzyl) bond. However, an even more favorable fragmentation is the cleavage of the Cα-H or Cα-Cβ bond next to the nitrogen atom. The most characteristic and often the most abundant fragment (base peak) in the spectrum of N,N-dimethylamines is the dimethyliminium ion, [CH₂=N(CH₃)₂]⁺, which has an m/z of 58. metwarebio.comchegg.com This fragment arises from the cleavage of the bond between the benzylic carbon and the aromatic ring.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Ion Formula | Identity | Notes |

| 231 / 233 | [C₉H₁₁⁷⁹BrFN]⁺ / [C₉H₁₁⁸¹BrFN]⁺ | Molecular Ion (M⁺) | Doublet peak with ~1:1 intensity ratio, confirming one Br atom. |

| 173 / 175 | [C₇H₅⁷⁹BrF]⁺ / [C₇H₅⁸¹BrF]⁺ | [M - C₂H₆N]⁺ | Fragment from loss of the dimethylaminomethyl group. |

| 58 | [C₃H₈N]⁺ | [CH₂N(CH₃)₂]⁺ | Dimethyliminium ion; often the base peak due to its stability. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. This accuracy allows for the determination of the elemental formula of a compound, as the measured mass can be distinguished from other potential formulas with the same nominal mass.

For this compound, with the chemical formula C9H11BrFN, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. The high-resolution mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes (79Br and 81Br) of nearly equal abundance. The precise mass measurement of the molecular ion peaks would serve to confirm the elemental composition. While the theoretical values can be calculated, specific experimental HRMS data for this compound is not extensively detailed in publicly available scientific literature.

Table 1: Theoretical Isotopic Mass Data for the Molecular Ion of this compound ([C9H11BrFN]+)

| Isotope Formula | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C9H1179BrFN | 231.0110 | 100.0 |

This table represents theoretical data. Experimental verification is necessary for confirmation.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, following ionization, precursor ions can be subjected to fragmentation, and the resulting fragment ions are analyzed. The fragmentation pattern is highly dependent on the molecule's structure and provides a "fingerprint" that can be used for structural elucidation and confirmation.

Application in Reaction Monitoring and Derivatization Analysis

High-Resolution Mass Spectrometry is also a valuable tool for monitoring the progress of chemical reactions and for the analysis of derivatization products. By analyzing aliquots of a reaction mixture over time, HRMS can track the disappearance of the reactant's molecular ion peak and the appearance of the product's molecular ion peak. This allows for real-time optimization of reaction conditions.

In the context of this compound, HRMS could be employed to monitor its conversion in synthetic transformations, such as nucleophilic substitution of the bromine atom or further functionalization of the amino group. Similarly, if the compound is derivatized to enhance its analytical properties (e.g., for chromatography), HRMS can confirm the success of the derivatization by identifying the exact mass of the new, modified molecule. Specific studies detailing the use of HRMS for reaction monitoring of this particular compound are not prevalent in the reviewed literature.

X-ray Crystallography (for Crystalline Derivatives)

X-ray crystallography is an analytical technique that provides the precise three-dimensional structure of a molecule in the solid state. This method requires the formation of a single crystal of the compound of interest or a suitable crystalline derivative.

Elucidation of Solid-State Molecular Structure and Stereochemistry

Should a suitable crystalline derivative of this compound be prepared, X-ray crystallography could provide a definitive three-dimensional model of the molecule. This would include precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. For chiral derivatives, this technique would unambiguously determine the absolute stereochemistry. As of the latest literature surveys, there are no publicly available crystallographic studies for derivatives of this compound.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice. This information is crucial for understanding the intermolecular forces that govern the solid-state properties of a material.

For a derivative of this compound, the analysis of the crystal packing would highlight various non-covalent interactions, such as hydrogen bonds (if suitable donors and acceptors are present in the derivative), halogen bonds involving the bromine atom, and π-π stacking interactions between the aromatic rings. The fluorine atom could also participate in weak hydrogen bonds or other electrostatic interactions. Understanding these interactions provides insight into the material's stability, solubility, and other physical properties. Without experimental crystallographic data, any discussion of the specific intermolecular interactions and crystal packing of its derivatives remains speculative.

Computational and Theoretical Investigations of N,n Dimethyl 2 Bromo 6 Fluorobenzylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the three-dimensional geometry and the electronic landscape of N,N-Dimethyl 2-bromo-6-fluorobenzylamine (B1280769). These computational techniques offer a powerful alternative and complement to experimental methods.

Density Functional Theory (DFT) stands as a cornerstone for the computational study of molecular systems. For N,N-Dimethyl 2-bromo-6-fluorobenzylamine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would be utilized to determine its most stable conformation (geometry optimization). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for understanding the steric and electronic effects of the bromo, fluoro, and N,N-dimethylamino substituents on the benzylamine (B48309) core.

The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also a key output of DFT calculations. These theoretical results can be compared with experimental data, where available, to validate the computational model. For instance, calculated vibrational frequencies can be correlated with experimental IR and Raman spectra. researchgate.net

Illustrative Data Table for Predicted Bond Parameters (Note: This data is hypothetical and serves as an example of typical DFT outputs.)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|

| C-Br Bond Length (Å) | 1.905 |

| C-F Bond Length (Å) | 1.358 |

| C-N Bond Angle (°) | 115.2 |

| Dihedral Angle (C-C-C-N) (°) | -125.4 |

To provide a comprehensive understanding, the results from DFT are often compared with those from other computational methods. Ab initio methods, such as Hartree-Fock (HF), while computationally more demanding, can offer a different perspective on the electronic structure. Semi-empirical methods, being less computationally intensive, can also be employed for a broader comparative analysis, although with a trade-off in accuracy. Comparing the outcomes from these different theoretical levels helps in assessing the reliability of the predictions. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule is intrinsically linked to its chemical reactivity and physical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the N,N-dimethylamino group and the phenyl ring, which are the more electron-rich parts of the molecule. Conversely, the LUMO is likely to be distributed over the phenyl ring, with significant contributions from the electron-withdrawing bromo and fluoro substituents. The analysis of these orbitals helps in predicting how the molecule will interact with electrophiles and nucleophiles. researchgate.netconicet.gov.ar

Illustrative Data Table for FMO Analysis (Note: This data is hypothetical and serves as an example of typical DFT outputs.)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Energy Gap (ΔE) | 5.7 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

In this compound, the most negative potential is expected to be located around the fluorine and bromine atoms due to their high electronegativity, as well as on the nitrogen atom of the dimethylamino group. The hydrogen atoms of the methyl groups and the benzylamine moiety would exhibit positive electrostatic potential. This mapping provides a clear picture of the molecule's reactivity towards other polar molecules. nih.govresearchgate.net

Intermolecular Interactions and Non-Covalent Bonding

While the covalent bonds define the molecule itself, non-covalent interactions are crucial for understanding its behavior in the solid state and in solution. For this compound, several types of intermolecular interactions can be computationally investigated. These include hydrogen bonding (if appropriate solvent molecules or other interacting species are present), halogen bonding involving the bromine atom, and π-π stacking interactions between the aromatic rings of adjacent molecules. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice. researchgate.net Understanding these non-covalent forces is essential for predicting the crystal packing and the macroscopic properties of the compound.

Halogen Bonding and Aromatic Interactions

The presence of both a bromine and a fluorine atom on the aromatic ring of this compound makes it an interesting candidate for studying non-covalent interactions, particularly halogen bonding and aromatic interactions.

Halogen Bonding: Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. nih.gov This occurs due to the presence of a region of positive electrostatic potential, known as a sigma-hole (σ-hole), on the outer surface of the halogen atom, opposite to the covalent bond. researchgate.net In the case of this compound, the bromine atom can act as a halogen bond donor, interacting with a nucleophilic or electron-rich species (a halogen bond acceptor).

Computational studies, typically using Density Functional Theory (DFT), can map the molecular electrostatic potential (MEP) to visualize and quantify the σ-hole on the bromine atom. The electron-withdrawing nature of the adjacent fluorine atom and the aromatic ring is expected to enhance the positive character of this σ-hole, thereby increasing the strength of potential halogen bonds compared to non-fluorinated analogues. rsc.org Theoretical calculations predict that the strength of these interactions follows the trend I > Br > Cl > F, making bromine a significant participant. researchgate.net In a condensed phase or in the presence of suitable acceptors, these interactions can play a key role in determining the crystal packing or supramolecular assembly.

Aromatic Interactions: Aromatic, or π-π stacking, interactions are another crucial non-covalent force that influences the structure of molecules containing phenyl rings. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. Computational models can predict the preferred orientation of these interactions, which can be face-to-face, parallel-displaced, or T-shaped. For this compound, the substituent pattern influences the electronic distribution within the ring, which in turn dictates the nature and geometry of these stacking interactions in a solid state or aggregated form.

Hydrogen Bonding Characteristics and Influence on Conformation

While this compound cannot act as a hydrogen bond donor due to the absence of a hydrogen atom on the nitrogen, it is an effective hydrogen bond acceptor.

Hydrogen Bond Acceptor Sites: The primary hydrogen bond acceptor site is the lone pair of electrons on the tertiary nitrogen atom of the dimethylamino group. In the presence of hydrogen bond donors, such as protic solvents like water or alcohols, the nitrogen atom can form strong N···H interactions. escholarship.org The fluorine atom, with its lone pairs, can also act as a weaker hydrogen bond acceptor. Theoretical studies can calculate the energy of these interactions and their effect on molecular geometry. nih.gov

Influence on Conformation: The molecule possesses significant conformational flexibility, primarily due to rotation around the C(aryl)−CH₂ and CH₂−N single bonds. The conformation of the benzylamine moiety is determined by a delicate balance of steric hindrance between the ortho-substituents (bromine and fluorine) and the bulky dimethylamino group, as well as the influence of non-covalent interactions. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and validate experimental findings. youtube.com For this compound, DFT calculations are commonly employed to predict its vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov

The standard procedure involves optimizing the molecular geometry at a given level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set) and then performing frequency and NMR shielding calculations on the resulting minimum-energy structure. ias.ac.in

Vibrational Spectra (FT-IR): Calculated harmonic vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental FT-IR spectra. researchgate.net This correlation helps in the definitive assignment of complex spectral bands to specific molecular motions.

Table 1: Illustrative Correlation of Predicted and Experimental FT-IR Frequencies

| Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) | Hypothetical Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3085 | 3080 |

| Aliphatic C-H Stretch | 2950, 2880 | 2945, 2875 |

| C=C Aromatic Stretch | 1580 | 1575 |

| C-N Stretch | 1240 | 1235 |

| C-F Stretch | 1190 | 1195 |

NMR Spectra (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the isotropic magnetic shielding constants, which are then converted to chemical shifts (δ) by referencing them against a standard like tetramethylsilane (B1202638) (TMS). nih.gov Comparing the calculated shifts to experimental ¹H and ¹³C NMR spectra is a primary method for structural elucidation and verification. youtube.com A strong linear correlation between the sets of data confirms the molecular structure.

Table 2: Illustrative Correlation of Predicted and Experimental NMR Chemical Shifts (ppm)

| Nucleus | Atom Position | Predicted Chemical Shift (δ) | Hypothetical Experimental Chemical Shift (δ) |

|---|---|---|---|

| ¹³C | C-Br | 118.5 | 118.2 |

| ¹³C | C-F | 161.0 | 160.8 |

| ¹³C | Aromatic CH | 131.2, 129.5, 125.0 | 130.9, 129.2, 124.8 |

| ¹³C | CH₂ | 58.3 | 58.1 |

| ¹³C | N(CH₃)₂ | 45.1 | 44.9 |

| ¹H | Aromatic CH | 7.4 - 7.1 | 7.3 - 7.0 |

| ¹H | CH₂ | 3.65 | 3.62 |

Applications of N,n Dimethyl 2 Bromo 6 Fluorobenzylamine in Synthetic Organic Chemistry

As a Versatile Building Block for Complex Molecules

The inherent reactivity of N,N-Dimethyl 2-bromo-6-fluorobenzylamine (B1280769) makes it a valuable starting material for the synthesis of more complex molecular frameworks, particularly in the pharmaceutical and agrochemical industries. pharmint.netnih.gov

N,N-Dimethyl 2-bromo-6-fluorobenzylamine and its close analogs are recognized as important intermediates in the multistep synthesis of biologically active compounds. nih.gov For instance, related structures like 2-bromo-6-fluoroaniline (B133542) are key starting materials for the synthesis of pharmaceuticals such as Letermovir, a CMV DNA terminase complex inhibitor. researchgate.net The bromo and fluoro substituents on the aromatic ring allow for sequential and regioselective modifications, a crucial aspect in the construction of complex drug molecules. The synthesis of nitrogen-containing heterocycles, a common scaffold in medicinal chemistry, often utilizes precursors with similar substitution patterns. ekb.egresearchgate.netnih.gov

The general synthetic utility is further highlighted by the use of similar brominated aromatic compounds in the construction of various heterocyclic systems. For example, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, synthesized from 4-bromo-2-fluoroaniline, is a key intermediate for numerous biologically active compounds. researchgate.net Similarly, pyrazine (B50134) carboxamides with potential antibacterial activity have been synthesized from brominated aniline (B41778) derivatives. mdpi.com These examples underscore the potential of this compound as a precursor in analogous synthetic routes.

The presence of the bromine atom on this compound makes it an ideal substrate for intramolecular cyclization reactions to form fused ring systems. While direct examples with this specific compound are not extensively documented in readily available literature, the reactivity pattern is well-established for analogous compounds. For instance, intramolecular cyclization of N-aryl acrylamides, which can be conceptually derived from precursors like 2-bromoanilines, is a known method for constructing oxindole (B195798) derivatives. mdpi.com Furthermore, the synthesis of furo[3,2-c]pyran-4-ones has been achieved through a cascade reaction involving an intramolecular oxa-cyclization of a brominated precursor. myuchem.com

Reductive cyclizations of nitroalkenes, which can be prepared from corresponding brominated benzylamines, provide a pathway to saturated nitrogen heterocycles. researchgate.net The palladium-catalyzed intramolecular C-N coupling is another powerful strategy for the synthesis of nitrogen-containing heterocycles from aryl halides. nih.gov These established synthetic strategies highlight the potential of this compound to serve as a key building block for a diverse range of polycyclic and heterocyclic structures.

As a Ligand Precursor or Chiral Auxiliary in Catalysis

The nitrogen atom of the dimethylamino group in this compound can coordinate to metal centers, making it a potential precursor for the synthesis of novel ligands for catalysis.

Research on a closely related, non-fluorinated analog, 2-bromo-N,N-dimethylbenzylamine, has demonstrated its ability to act as a monodentate ligand, coordinating to transition metals like molybdenum and tungsten through its nitrogen atom. parchem.com In these complexes, the ligand replaces a carbonyl group, influencing the electronic properties of the metal center. parchem.com This suggests that this compound could similarly be used to synthesize metal complexes with potential catalytic applications.

The synthesis of more complex, potentially chelating ligands can also be envisioned. For example, derivatives of 2,6-dibromopyridine (B144722) are used to synthesize ligands for extended metal atom chains (EMACs), which have unique magnetic properties. pharmint.net The bromo- and amino-functionalities of this compound offer a platform for creating ligands with tailored steric and electronic properties for various catalytic systems.

Table 1: Spectroscopic Data for 2-bromo-N,N-dimethylbenzylamine and its Molybdenum Complex parchem.com

| Compound | Key IR Frequencies (cm⁻¹) | Key ¹H NMR (δ, ppm) | Key ¹³C NMR (δ, ppm) |

| 2-bromo-N,N-dimethylbenzylamine | 1272 (C-N) | 2.21 (s, 6H, N(CH₃)₂), 3.49 (s, 2H, CH₂), 7.08-7.54 (m, 4H, Ar-H) | 45.53 (N(CH₃)₂), 63.33 (CH₂), 127.0-138.7 (Ar-C) |

| [Mo(CO)₅(2-bromo-N,N-dimethylbenzylamine)] | 1260 (C-N) | 2.50 (s, 6H, N(CH₃)₂), 4.01 (s, 2H, CH₂), 7.26-7.58 (m, 4H, Ar-H) | 47.90 (N(CH₃)₂), 66.80 (CH₂), 127.0-133.0 (Ar-C), 207.3, 215.0 (CO) |

Note: The shift in the C-N stretching frequency and the NMR signals upon coordination to the molybdenum center confirms the role of the amine as a ligand.

The bromine atom in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.gov These reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures. The choice of ligand is crucial for the efficiency and selectivity of these reactions. researchgate.net

While direct use of this compound as a ligand in reported catalytic systems is not prominent, its potential as a precursor for chiral ligands in asymmetric catalysis is an area of interest. Chiral auxiliaries are essential for the stereoselective synthesis of enantiomerically pure compounds. nih.govmyuchem.com For instance, chiral diamines are widely used as auxiliaries in asymmetric alkylation reactions. myuchem.com Although not yet demonstrated, the functional handles on this compound provide opportunities for its conversion into a chiral auxiliary, for example, through resolution of a racemic mixture or by incorporation into a known chiral scaffold. researchgate.netresearchgate.net

Role in the Development of Specialty Chemicals and Materials

The term "specialty chemicals" applies to this compound, indicating its use in niche applications rather than as a commodity chemical. parchem.combeilstein-journals.org Its fluorinated nature suggests potential applications in the development of advanced materials with specific properties. Fluorinated polymers, for example, often exhibit unique characteristics such as high thermal stability, chemical resistance, and low surface energy. While no specific polymers derived directly from this compound are documented, the compound represents a potential monomer or additive for creating fluorinated materials with tailored properties.

Functional Group Interconversions and Strategic Applications

This compound serves as a versatile building block in synthetic organic chemistry, primarily owing to the presence of multiple reactive sites that allow for a variety of functional group interconversions. The strategic placement of the bromo, fluoro, and dimethylaminomethyl groups on the aromatic ring enables chemists to employ this compound in the synthesis of complex molecular architectures, including heterocyclic systems and pharmacologically relevant scaffolds.

The primary sites for functional group interconversion on this compound are the carbon-bromine bond, the carbon-fluorine bond, and the benzylic C-N bond of the dimethylaminomethyl group. The bromine atom is particularly susceptible to transformation via metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for instance, are a powerful tool for forming new carbon-carbon and carbon-nitrogen bonds at the site of the bromine atom. nih.govrsc.orgresearchgate.net This allows for the introduction of a wide array of substituents, thereby expanding the molecular diversity accessible from this starting material.

Another significant synthetic strategy involves the directed ortho-lithiation of the aromatic ring. The dimethylaminomethyl group can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic proton ortho to it (at the C3 position) by a strong base such as n-butyllithium. orgsyn.orguni-regensburg.de The resulting aryllithium species is a potent nucleophile that can react with various electrophiles to introduce new functional groups. This regioselective functionalization is a key strategic application, enabling the synthesis of highly substituted aromatic compounds.

Furthermore, the combination of the bromo and amino functionalities makes this compound a valuable precursor for the synthesis of nitrogen-containing heterocycles. ekb.egresearchgate.net Intramolecular cyclization reactions, often mediated by a transition metal catalyst, can be designed to form fused ring systems. For example, the bromine atom can undergo oxidative addition to a palladium(0) catalyst, followed by intramolecular insertion of a suitably positioned functional group derived from or attached to the nitrogen atom.

The strategic importance of this compound is also highlighted by its potential use in the synthesis of ligands for metal complexes. The presence of both a "soft" donor (the bromine, which can be replaced by other functionalities) and a "hard" donor (the nitrogen atom of the dimethylamino group) makes it and its derivatives attractive candidates for the construction of bidentate or polydentate ligands. georgiasouthern.edugeorgiasouthern.edu Such ligands are crucial in the development of new catalysts for a variety of chemical transformations.

The following table summarizes key research findings related to the functional group interconversions of analogous compounds, which are applicable to this compound.

Table 1: Representative Functional Group Interconversions and Strategic Applications

| Reaction Type | Reagents and Conditions | Product Type | Strategic Application | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene (B28343), 100 °C | N-Aryl Amines | C-N bond formation, Synthesis of complex amines | nih.gov |

| Directed ortho-Lithiation | n-Butyllithium, TMEDA, Hexane | ortho-Lithiated Intermediate | Regioselective functionalization, C-C bond formation with electrophiles | orgsyn.org |

| Heterocycle Synthesis (via radical cyclization) | AIBN, Bu₃SnH | Fused Nitrogen Heterocycles | Construction of polycyclic scaffolds | researchgate.net |

| Ligand Synthesis | Reaction with primary amines | 2,6-Diaminopyridine derivatives | Formation of chelating ligands for metal complexes | georgiasouthern.edugeorgiasouthern.edu |

These examples underscore the synthetic utility of the this compound scaffold. The ability to selectively manipulate its functional groups makes it a valuable intermediate in the construction of diverse and complex molecular targets.

Derivatization Strategies for N,n Dimethyl 2 Bromo 6 Fluorobenzylamine in Research

Systematic Functionalization of the Amine Moiety

The N,N-dimethylamino group is a key functional handle. While it is a tertiary amine, which limits some classical amine reactions, it can still be systematically modified.

Direct acylation and sulfonylation, common for primary and secondary amines, are not feasible for the tertiary amine in N,N-Dimethyl 2-bromo-6-fluorobenzylamine (B1280769) as it lacks a proton on the nitrogen atom. However, the nitrogen's lone pair of electrons makes it nucleophilic and susceptible to alkylation.

Alkylation: The most direct functionalization of the tertiary amine is through alkylation, which results in the formation of a quaternary ammonium (B1175870) salt. This reaction involves treating the parent compound with an alkyl halide (e.g., methyl iodide, ethyl bromide), leading to a product with a positively charged nitrogen center and a halide counter-ion. These water-soluble, ionic compounds can serve as phase-transfer catalysts or as intermediates in elimination reactions.

Table 1: Representative Alkylation of the Amine Moiety

| Reagent | Product | Reaction Type | Potential Application |

|---|---|---|---|

| Methyl Iodide (CH₃I) | 2-bromo-6-fluoro-N,N,N-trimethylbenzylammonium iodide | Quaternization | Phase-transfer catalysis |

Direct formation of imines or amides from the N,N-dimethylamino group is chemically impossible due to the absence of an N-H bond. To achieve these functionalities, a multi-step approach involving demethylation is necessary.

N-Demethylation followed by Functionalization: The N,N-dimethyl group can be converted to a secondary (N-methyl) or primary (NH₂) amine. Oxidative or chemical demethylation methods can achieve this transformation. Once the secondary or primary amine is generated, it can readily undergo standard transformations:

Amide Formation: The resulting secondary or primary amine can be acylated using acyl chlorides or carboxylic anhydrides in the presence of a base to form the corresponding amide. Recent developments have focused on transition-metal-free methods for transamidation, which could be adapted for these systems. doi.org

Imine Formation: If the primary amine is obtained, it can be condensed with an aldehyde or ketone under dehydrating conditions to form a Schiff base, or imine.

This two-stage strategy significantly broadens the synthetic utility of the original scaffold, allowing for the introduction of a wide range of substituents through amide and imine chemistry.

Modifications of the Halogen Substituents for Diverse Scaffolds

The presence of both bromine and fluorine on the aromatic ring is a key feature, allowing for selective and differential reactivity. The carbon-bromine bond is significantly more susceptible to cleavage in many catalytic cycles than the robust carbon-fluorine bond.

The differential reactivity of the C-Br and C-F bonds is the cornerstone of selective functionalization.

Bromine Replacement: The bromine atom at the 2-position is a prime site for metal-catalyzed cross-coupling reactions. Its position ortho to the benzylamine (B48309) group can influence reaction kinetics. Common transformations include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids in the presence of a palladium catalyst to form new C-C bonds.

Buchwald-Hartwig Amination: Coupling with primary or secondary amines using a palladium catalyst to introduce new nitrogen-based substituents.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to install alkynyl groups.

Stille Coupling: Coupling with organostannanes.

This selectivity allows the bromine to be replaced while leaving the fluorine atom untouched, a strategy useful in multi-step syntheses. beilstein-archives.org For instance, in a related system, a C-Br bond was selectively coupled using a palladium catalyst, leaving the C-F bond intact for a subsequent nickel-catalyzed defluorinative arylation. beilstein-archives.org

Fluorine Replacement: The C-F bond is generally unreactive under standard cross-coupling conditions. However, specialized methods for C-F bond activation have been developed. These often require harsher conditions or specific catalytic systems, such as those employing nickel or other transition metals with carefully chosen ligands. nih.gov For example, nickel-catalyzed defluorosilylation has been shown to convert a range of fluoroarenes into the corresponding aryl silanes. nih.gov This allows for the late-stage functionalization of the fluorine position after the bromine has been modified.

Table 2: Selective Halogen Replacement Strategies

| Target Halogen | Reaction Type | Typical Catalyst | Product Functionality | Citation |

|---|---|---|---|---|

| Bromine | Suzuki-Miyaura Coupling | Palladium(0) complexes | Aryl, Heteroaryl, Vinyl | |

| Bromine | Buchwald-Hartwig Amination | Palladium(0/II) complexes | Arylamine, Alkylamine | |

| Bromine | Sonogashira Coupling | Palladium(0) / Copper(I) | Alkyne | |

| Fluorine | Defluorinative Silylation | Nickel(0) complexes | Aryl Silane | nih.gov |

The existing bromine atom can be replaced to introduce other functionalities.